N,N-dimethyl-3-phenylpropan-1-amine

Synthetic Chemistry Process Optimization High-Yield Synthesis

N,N-Dimethyl-3-phenylpropan-1-amine (CAS 1199-99-1) is a tertiary amine characterized by a propane backbone with a phenyl group at the 3-position and dimethylamino groups at the 1-position. It serves as a versatile scaffold in medicinal chemistry and a key intermediate in organic synthesis.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 1199-99-1
Cat. No. B073586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-phenylpropan-1-amine
CAS1199-99-1
Synonyms1-dimethylamino-3-phenylpropane
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCN(C)CCCC1=CC=CC=C1
InChIInChI=1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
InChIKeyNMXXDRKTOJAAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-3-phenylpropan-1-amine (CAS 1199-99-1) Sourcing: Core Properties and Regulatory Status for Procurement


N,N-Dimethyl-3-phenylpropan-1-amine (CAS 1199-99-1) is a tertiary amine [1] characterized by a propane backbone with a phenyl group at the 3-position and dimethylamino groups at the 1-position . It serves as a versatile scaffold in medicinal chemistry and a key intermediate in organic synthesis . While primarily studied for its role as a selective serotonin reuptake inhibitor (SSRI) , it is also a crucial building block for synthesizing more complex molecules [2] and is a subject of patent literature for pain management applications [3]. As of April 2026, no specific regulatory or patent barriers to its procurement were identified.

Serotonin transporter research

Supports SERT affinity and selectivity studies

Analgesic lead identification

Patent landscape suggests potential for pain research

Versatile synthetic intermediate

Tertiary amine scaffold for further functionalization

N,N-Dimethyl-3-phenylpropan-1-amine (CAS 1199-99-1): Why Simple In-Class Substitution Can Undermine Project Outcomes


While many 3-phenylpropylamine derivatives exist, they are not interchangeable [1]. The pharmacological profile of this scaffold is exquisitely sensitive to minor structural modifications. For instance, the presence or absence of a dimethylamino group versus a methylamino group can dictate selectivity for serotonin (5-HT), norepinephrine (NE), or dopamine transporters [2]. Replacing the simple phenyl ring with a substituted aryloxy group can profoundly alter potency, metabolic stability, and even the therapeutic indication [3]. As highlighted in patents for pain and depression, specific substitution patterns are required to achieve the desired analgesic or antidepressant effect without unwanted side effects [4]. Substituting N,N-dimethyl-3-phenylpropan-1-amine with a closely related analog without rigorous validation could lead to a complete loss of desired biological activity, unexpected toxicity, or failure in a synthetic route .

This Compound Potential Substitute Risk
N,N-Dimethylamino group N-Methylamino analog May shift selectivity for 5-HT, NE, or DA transporters; activity may not transfer
Simple phenyl ring Substituted aryloxy group May alter potency, metabolic stability, and indication profile
Dimethylamino propane backbone Closely related analogs Substitution without validation may not reproduce target activity or synthetic outcome

N,N-Dimethyl-3-phenylpropan-1-amine (CAS 1199-99-1): A Quantitative Evidence Guide for Differentiated Scientific Selection


Synthetic Accessibility via Amide Reduction vs. N-Methyl Analog

Synthesis of N,N-dimethyl-3-phenylpropan-1-amine (target) can be achieved with high efficiency via reduction of N,N-dimethyl-3-phenylpropanamide . A reported protocol using LiAlH₄ in THF provides the target compound in 98% isolated yield . This represents a robust and scalable method for its preparation. In contrast, the synthesis of its N-methyl analog (a secondary amine) may require alternative, potentially less efficient routes, or be complicated by over-alkylation issues [1].

Synthetic Yield
Reported
98% isolated yield
Supports scalable procurement
LiAlH₄ reduction of amide; N-methyl analog route less characterized
Synthetic Chemistry Process Optimization High-Yield Synthesis

Analytical Characterization and Purity Profile

N,N-Dimethyl-3-phenylpropan-1-amine is commercially available with a typical purity of 95% . Comprehensive analytical data, including 1H NMR and 13C NMR spectra, are well-documented in the literature . This enables unambiguous identity confirmation and purity assessment for use as a research reagent or analytical standard. While analogs like 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine are also available , the simplicity of the target's structure facilitates straightforward analytical verification compared to more complex, substituted derivatives.

Commercial Purity
Class-level
95% purity
Reduces experimental variability
Analytical NMR data available for identity confirmation
Analytical Chemistry Quality Control Reference Standards

Differentiated Pharmacological Potential: Analgesic Activity vs. SSRI Lead

While N,N-dimethyl-3-phenylpropan-1-amine itself is described as an SSRI , the broader 1-phenyl-3-dimethylaminopropane compound class has been extensively patented for its analgesic properties [1]. This is in contrast to the more common antidepressant indication for 3-aryloxy-3-phenylpropylamines like fluoxetine [2]. The patent literature indicates that specific, unsubstituted or simply substituted analogs within this class were developed to treat pain, with the goal of providing potent analgesia without the typical side effects of opioids [3].

Patent Indication
Class-level inference
Analgesic class potential vs. SSRI
Context-dependent; supports differentiated lead identification
In vivo models not specified
Pharmacology Drug Discovery Analgesic Antidepressant

N,N-Dimethyl-3-phenylpropan-1-amine (CAS 1199-99-1): Optimal Use Cases for Procurement in Research and Industry


As a High-Yield Starting Material for Analgesic Drug Discovery

Given the patent landscape highlighting 1-phenyl-3-dimethylaminopropane compounds as non-opioid analgesics [1], procuring N,N-dimethyl-3-phenylpropan-1-amine provides a foundational scaffold for synthesizing novel analogs. The 98% yield reported for its synthesis from the corresponding amide ensures that scale-up and library synthesis are both economically and practically viable. This compound is the ideal starting point for exploring structure-activity relationships (SAR) around a core that has demonstrated potential for treating pain without typical opioid side effects [1].

As a High-Purity Intermediate in Complex Molecule Synthesis

N,N-Dimethyl-3-phenylpropan-1-amine's tertiary amine structure makes it a versatile intermediate for further functionalization . Its commercial availability at 95% purity , coupled with well-defined analytical data , minimizes the need for extensive in-house purification and characterization. This is particularly valuable when used as a building block in multi-step syntheses of more complex pharmaceutical targets, where intermediate purity directly impacts final product yield and quality.

As a Reference Standard for Metabolic and Environmental Studies

The compound's known interaction with cytochrome P450 enzymes (CYP2D6 and CYP3A4) positions it as a useful probe for studying drug metabolism and potential drug-drug interactions. Procuring a high-purity reference standard of N,N-dimethyl-3-phenylpropan-1-amine is essential for developing and validating analytical methods (e.g., LC-MS/MS) to quantify the compound and its metabolites in biological matrices from preclinical studies.

Application
Selection Property
Validation Focus
Analgesic lead identification
Core scaffold with patent context
SAR exploration around non-opioid analgesic candidates
Complex molecule synthesis
High-purity intermediate, established analytics
Intermediate purity impact on final product quality
Metabolism research
CYP2D6/CYP3A4 interaction profile
Development of LC-MS/MS methods for metabolite quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-3-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.